molecular formula C22H28NOS+ B13108350 1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane

Cat. No.: B13108350
M. Wt: 354.5 g/mol
InChI Key: OBGONKKKUVZXSA-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane is a quaternary ammonium compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by its bicyclic structure, which includes a benzyl group and a methoxyphenylmethylsulfanyl group, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl chloride and 4-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and phase-transfer agents can further enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate in anhydrous conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of phase-transfer catalysts.

Major Products Formed

Scientific Research Applications

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial properties. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify other molecules, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane is unique due to the presence of the methoxyphenylmethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C22H28NOS+

Molecular Weight

354.5 g/mol

IUPAC Name

1-benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane

InChI

InChI=1S/C22H28NOS/c1-24-21-9-7-20(8-10-21)18-25-22-11-14-23(15-12-22,16-13-22)17-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3/q+1

InChI Key

OBGONKKKUVZXSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC23CC[N+](CC2)(CC3)CC4=CC=CC=C4

Origin of Product

United States

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